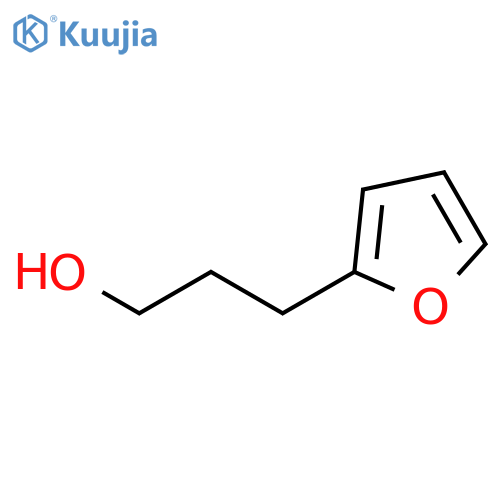Cas no 26908-23-6 (3-(furan-2-yl)propan-1-ol)

3-(furan-2-yl)propan-1-ol structure
商品名:3-(furan-2-yl)propan-1-ol
3-(furan-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Furanpropanol
- 3-(furan-2-yl)propan-1-ol
- 3-(2-furanyl)-1-propanol
- 3-(2-furanyl)propan-1-ol
- 3-(2-furyl)-1-propanol
- 3-(2-Furyl)propan-1-ol
- 3-(2-furyl)propanol
- 3-(furan-2-yl)propanol
- 3-furan-2-yl-propan-1-ol
- AC1L5FAY
- AC1Q7COE
- AR-1E1861
- CTK1A5755
- NSC18514
- SureCN837175
- FT-0715590
- NSC-18514
- DTXSID50949697
- RDXPZEOZOFBBAJ-UHFFFAOYSA-N
- F88365
- EN300-125520
- SCHEMBL837175
- 26908-23-6
- BBA90823
- DA-26189
-
- インチ: InChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2
- InChIKey: RDXPZEOZOFBBAJ-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1CCCO
計算された属性
- せいみつぶんしりょう: 126.0681
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 73.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 33.4Ų
じっけんとくせい
- PSA: 33.37
3-(furan-2-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B414745-50mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 50mg |
155.00 | 2021-08-17 | ||
| TRC | B414745-1g |
3-(Furan-2-yl)propan-1-ol |
26908-23-6 | 1g |
$ 1217.00 | 2023-04-18 | ||
| Enamine | EN300-125520-2.5g |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 93% | 2.5g |
$1034.0 | 2023-06-08 | |
| Enamine | EN300-125520-100mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 93.0% | 100mg |
$152.0 | 2023-10-02 | |
| Aaron | AR01A54Z-5g |
3-(Furan-2-yl)propan-1-ol |
26908-23-6 | 98% | 5g |
$927.00 | 2025-02-09 | |
| A2B Chem LLC | AV51735-100mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 95% | 100mg |
$70.00 | 2024-04-20 | |
| 1PlusChem | 1P01A4WN-1g |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 95% | 1g |
$709.00 | 2025-03-04 | |
| Enamine | EN300-125520-2500mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 93.0% | 2500mg |
$1034.0 | 2023-10-02 | |
| Chemenu | CM716112-1g |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 95%+ | 1g |
$605 | 2024-07-28 | |
| Chemenu | CM716112-250mg |
3-(furan-2-yl)propan-1-ol |
26908-23-6 | 95%+ | 250mg |
$224 | 2024-07-28 |
3-(furan-2-yl)propan-1-ol 関連文献
-
R. Herbois,S. No?l,B. Léger,S. Tilloy,S. Menuel,A. Addad,B. Martel,A. Ponchel,E. Monflier Green Chem. 2015 17 2444
-
2. Intramolecular Diels–Alder reactions of 1-phenylsulfonylalka-1,2,(ω???3),(ω???1)-tetraenesJames R. Bull,Richard Gordon,Roger Hunter J. Chem. Soc. Perkin Trans. 1 2000 3129
-
3. Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylationOve Nordin,Ba-Vu Nguyen,Carin V?rde,Erik Hedenstr?m,Hans-Erik H?gberg Pseudomonas cepacia lipase-catalysed enantioselective acylation. Ove Nordin Ba-Vu Nguyen Carin V?rde Erik Hedenstr?m Hans-Erik H?gberg J. Chem. Soc. Perkin Trans. 1 2000 367
26908-23-6 (3-(furan-2-yl)propan-1-ol) 関連製品
- 4229-91-8(2-Propylfuran)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:26908-23-6)3-(furan-2-yl)propan-1-ol

清らかである:99%
はかる:1g
価格 ($):346